2-[(4-Methylphenyl)thio]nicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJYERMHEXAORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379264 | |
| Record name | 2-[(4-methylphenyl)thio]nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-83-8 | |
| Record name | 2-[(4-Methylphenyl)thio]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-methylphenyl)thio]nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 2-[(4-Methylphenyl)thio]nicotinamide Core Structure
The assembly of the this compound core relies on established principles of heterocyclic and amide chemistry, combined with specific methods for forming the carbon-sulfur bond.
The synthesis of nicotinamide (B372718) derivatives typically begins with a substituted nicotinic acid precursor. A common and effective pathway involves the activation of the carboxylic acid group of a nicotinic acid derivative to facilitate amide bond formation. For instance, substituted nicotinic acid can be converted to a more reactive acyl chloride by treatment with reagents like oxalyl chloride or thionyl chloride. mdpi.com This acyl chloride intermediate is then reacted with an appropriate amine under basic conditions to yield the desired nicotinamide derivative. mdpi.com
In the context of this compound, a plausible synthetic route would start from 2-chloronicotinic acid. The 2-chloro substituent serves as a leaving group for the subsequent introduction of the thioether moiety. The synthetic sequence would be as follows:
Amidation: 2-chloronicotinic acid is first converted to 2-chloronicotinamide (B82574). This can be achieved by reacting it with an activating agent (e.g., oxalyl chloride) to form the acyl chloride, followed by reaction with ammonia.
Thioether Formation: The resulting 2-chloronicotinamide then undergoes a nucleophilic aromatic substitution reaction with 4-methylthiophenol to form the final product.
This pathway strategically places the amide group first, followed by the installation of the thioether, which is a common approach in the synthesis of related heterocyclic compounds.
The formation of the thioether bond is a critical step in the synthesis of this compound. Several methodologies can be employed for creating this C-S linkage, primarily revolving around the reaction of a thiol with a carbon-based electrophile. acsgcipr.org The most widely used methods parallel those for ether synthesis and include:
Nucleophilic Aromatic Substitution (SNAr): This is one of the most common methods for forming aryl thioethers. acsgcipr.org In this approach, a pyridine (B92270) ring activated with a good leaving group (like a halogen) at the 2-position, such as 2-chloronicotinamide, reacts with a thiolate anion. The thiolate is typically generated in situ from the corresponding thiol (4-methylthiophenol) using a base. The reaction is driven by the electron-withdrawing nature of the pyridine nitrogen and the carboxamide group, which stabilize the intermediate Meisenheimer complex.
Metal-Catalyzed Thiolation: Palladium-catalyzed cross-coupling reactions are powerful tools for C-S bond formation. google.com These reactions can couple aryl halides or triflates with thiols. While SNAr is often efficient for activated systems like 2-halopyridines, metal catalysis provides an alternative, particularly for less reactive substrates. A typical catalytic system might involve a palladium precursor and a suitable phosphine (B1218219) ligand. google.com
The general scheme for the SNAr reaction is presented below:
Scheme 1: Synthesis via Nucleophilic Aromatic Substitution
(Image is a placeholder for a chemical reaction diagram showing 2-chloronicotinamide reacting with 4-methylthiophenol in the presence of a base to yield this compound)
Optimizing the synthesis of this compound involves refining reaction conditions to maximize yield and purity while minimizing reaction times and waste. Key parameters for optimization in the SNAr pathway include the choice of base, solvent, and temperature.
| Parameter | Conditions Explored | Optimal Condition Rationale |
| Base | K2CO3, NaH, Cs2CO3 | Stronger, non-nucleophilic bases like NaH can effectively deprotonate the thiol, increasing its nucleophilicity and driving the reaction forward. |
| Solvent | DMF, DMSO, Acetonitrile (B52724) | Polar aprotic solvents like DMF or DMSO are preferred as they can solvate the cation of the base and do not interfere with the nucleophile. acsgcipr.org |
| Temperature | Room Temperature to 100 °C | Moderate heating is often required to overcome the activation energy of the reaction, but excessive temperatures can lead to side products. |
Purification is typically achieved through standard techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts. The optimization process aims to find a balance that provides high yields of a pure product in a cost-effective and time-efficient manner. nih.gov
Derivatization Approaches for Analog Generation and Functionalization
Derivatization of the core this compound structure is essential for exploring its chemical space and for investigating structure-activity relationships (SAR) in medicinal chemistry contexts.
SAR studies involve systematically modifying a lead compound to understand how different parts of the molecule contribute to its biological activity. For this compound, strategic modifications can be made at several positions to generate a library of analogs. nih.govnih.gov
Table 1: Proposed Modifications for SAR Studies
| Modification Site | Rationale | Example Substituents |
| p-Methylphenyl Ring | To probe the effect of electronics and sterics on activity. | Electron-donating groups (e.g., -OCH3), electron-withdrawing groups (e.g., -Cl, -CF3), and different positional isomers. |
| Nicotinamide Ring | To explore the importance of the pyridine nitrogen and amide positions. | Introduction of substituents at the 4, 5, or 6-positions of the pyridine ring. |
| Amide Group | To investigate the role of the amide N-H as a hydrogen bond donor. | N-alkylation or replacement with other functional groups like esters or ketones. |
| Thioether Linker | To assess the impact of the sulfur atom and the linker's flexibility. | Oxidation to sulfoxide (B87167) or sulfone; replacement with an ether (-O-) or amine (-NH-) linker. |
By synthesizing and testing these analogs, researchers can build a comprehensive SAR profile, identifying key structural features required for a desired biological effect. nih.govnih.gov
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly or "green" synthetic methods. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. mdpi.com For the synthesis of nicotinamide derivatives, several green strategies are being explored.
Biocatalysis: Enzymes can be used to catalyze reactions under mild conditions with high selectivity. nih.govresearchgate.net For instance, lipases have been successfully used in the synthesis of nicotinamide derivatives, offering an alternative to traditional chemical methods for amide bond formation. nih.govresearchgate.netrsc.org This approach avoids the use of harsh activating agents and coupling reagents.
Continuous-Flow Microreactors: Performing reactions in continuous-flow microreactors can offer significant advantages over traditional batch processes, including shorter reaction times, increased yields, and better process control. nih.govresearchgate.net This technology is particularly well-suited for optimization and can lead to more sustainable manufacturing processes. nih.gov
Green Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or bio-derived solvents like tert-amyl alcohol, is a key principle of green chemistry. acsgcipr.orgnih.govresearchgate.net Solvent-free reactions, where possible, offer an even greener alternative. mdpi.com
These innovative approaches provide promising strategies for the efficient and sustainable synthesis of this compound and its derivatives, aligning with the broader goals of modern pharmaceutical and chemical research. nih.govresearchgate.net
Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the pharmacological and biological activity of the compound “this compound” corresponding to the detailed outline requested.
Studies on the antibacterial, antifungal, and anticancer properties for this exact molecule, including cytotoxicity data against A549, HeLa, and MDA-MB-231 cell lines and its effects on cancer-related cellular processes, have not been found in the public domain.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements for “this compound”. Research may be available for structurally related nicotinamide or thiophenyl derivatives, but not for the specific compound .
Pharmacological and Biological Activity Profiling
Exploration of Other Biological Modulations
Anti-inflammatory Response Pathways
The anti-inflammatory properties of thiophenyl derivatives of nicotinamide (B372718), including 2-[(4-Methylphenyl)thio]nicotinamide, are primarily associated with their activity as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govpnas.org IMPDH is a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for the proliferation of immune cells such as T and B lymphocytes. patsnap.com By inhibiting IMPDH, these compounds can suppress the proliferation of these cells, thereby exerting an immunosuppressive effect. patsnap.com
Inhibition of IMPDH has been identified as a therapeutic strategy for autoimmune and neuroinflammatory diseases. nih.govpnas.org The suppression of neuroinflammatory responses has been linked to the selective inhibition of IMPDH2, an isoform of the enzyme that is highly expressed in rapidly proliferating immunocytes. nih.govpnas.org While the specific signaling pathways modulated by this compound have not been fully elucidated, the mechanism of IMPDH inhibition suggests a potential role in down-regulating inflammatory responses by limiting the availability of guanine nucleotides required for immune cell expansion and function.
Enzyme Inhibition Profiles (e.g., IMPDH, IDH1)
Research has demonstrated that thiophenyl derivatives of nicotinamide function as prodrugs that are metabolized within cells to active inhibitors of inosine monophosphate dehydrogenase (IMPDH). A more potent derivative of the subject compound, referred to in research as compound 9, is processed by the NAD salvage pathway enzymes, nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1). researchgate.net This metabolic conversion results in the formation of an unnatural adenine (B156593) dinucleotide (AD) derivative. researchgate.net This AD analogue then acts as an inhibitor of IMPDH. researchgate.net The inhibition of IMPDH in cancer cells disrupts the de novo purine (B94841) biosynthesis, leading to cell death. researchgate.net
There is currently no available research to suggest that this compound or its derivatives have any inhibitory activity against isocitrate dehydrogenase 1 (IDH1).
| Target Enzyme | Compound/Derivative | Mechanism of Action | Outcome |
| IMPDH | Thiophenyl Nicotinamide Derivatives (e.g., Compound 9) | Metabolized via NAD salvage pathway to an AD derivative that inhibits IMPDH. researchgate.net | Inhibition of de novo purine biosynthesis and subsequent cell death. researchgate.net |
| IDH1 | This compound | No data available | No reported activity |
Preclinical Evaluation in Relevant Biological Systems
In Vivo Efficacy Studies in Animal Models (e.g., Xenograft Models)
The anticancer potential of thiophenyl nicotinamide derivatives has been evaluated in preclinical xenograft models. A related compound, N-Pyridinylthiophene carboxamide (compound 21), and its more potent derivative (compound 9), have shown efficacy in mouse xenograft models of malignant peripheral nerve sheath tumors (MPNST). researchgate.net These compounds were found to be selectively toxic to a range of mouse and human MPNST cell lines while being non-toxic to normal Schwann cells and mouse embryonic fibroblasts. researchgate.net
In these preclinical models, the administration of these compounds led to the inhibition of tumor growth. researchgate.net The efficacy is attributed to the tumor-activated inhibition of IMPDH, as described in the enzyme inhibition profile. researchgate.net
| Animal Model | Cancer Type | Compound/Derivative | Observed Efficacy |
| Mouse Xenograft | Malignant Peripheral Nerve Sheath Tumors (MPNST) | N-Pyridinylthiophene carboxamide (Compound 21) | Inhibition of tumor growth. researchgate.net |
| Mouse Xenograft | Malignant Peripheral Nerve Sheath Tumors (MPNST) | More potent derivative (Compound 9) | Inhibition of tumor growth. researchgate.net |
Pharmacokinetic Considerations in Preclinical Models
The preclinical pharmacokinetic properties of this compound and its derivatives are still under investigation, and detailed quantitative data is limited. However, initial studies have provided some key insights. A related compound, N-Pyridinylthiophene carboxamide (compound 21), was found to be bioavailable following intraperitoneal dosing in mice. researchgate.net
Furthermore, a more potent derivative, compound 9, has been shown to be blood-brain barrier penetrant in mice. researchgate.net This is a significant finding as it suggests the potential for these compounds to be effective against intracranial tumors, such as glioblastomas, which also depend on de novo purine biosynthesis. researchgate.net Upon crossing the blood-brain barrier, compound 9 is activated to its active adenine dinucleotide drug form within the brain. researchgate.net
| Parameter | Compound/Derivative | Finding in Preclinical Model (Mouse) |
| Bioavailability | N-Pyridinylthiophene carboxamide (Compound 21) | Bioavailable after intraperitoneal dosing. researchgate.net |
| Blood-Brain Barrier Penetration | More potent derivative (Compound 9) | Capable of crossing the blood-brain barrier. researchgate.net |
| Activation in CNS | More potent derivative (Compound 9) | Activated to its active AD drug form within the brain. researchgate.net |
Mechanistic Elucidation and Molecular Target Identification
Investigation of Cellular and Biochemical Pathways
Research into the cellular and biochemical activities of 2-[(4-Methylphenyl)thio]nicotinamide analogs has illuminated how these molecules exert their effects. By acting as mimics of a natural vitamin, they are processed by a fundamental cellular recycling pathway, leading to the generation of a toxic metabolite that disrupts critical cellular functions.
The activity of this compound and its structurally similar analogs is critically dependent on the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) salvage pathway. nih.gov This pathway is a crucial metabolic route that recycles nicotinamide to synthesize NAD+, a vital coenzyme for numerous cellular processes. The key enzymes in this pathway are nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.govfrontiersin.org
Studies have demonstrated that thiophenyl derivatives of nicotinamide, which resemble this compound, function as substrate mimics for NAMPT. nih.gov This enzyme catalyzes the first and rate-limiting step in the salvage pathway, converting nicotinamide to nicotinamide mononucleotide (NMN). nih.govresearchgate.net Subsequently, NMN is converted to NAD+ by NMNAT enzymes, with NMNAT1 being predominantly located in the nucleus. nih.gov
Genetic screening studies, such as genome-wide pooled CRISPR-Cas9 knockout screens, have been instrumental in identifying the genetic determinants of the activity of these compounds. In these screens, the loss of function of genes that suppress the compound's activity leads to an enrichment of the corresponding single guide RNAs (sgRNAs). For a potent analog of this compound, sgRNAs targeting NMNAT1 and NAMPT were significantly enriched in cells treated with the compound, indicating that these enzymes are essential for its cytotoxic effects. nih.gov
The table below summarizes the findings from a CRISPR-Cas9 screen, highlighting the enrichment of sgRNAs for NMNAT1 and NAMPT in cells treated with a nicotinamide analog.
| Gene | Fold Enrichment of sgRNA Reads | Rank (out of 19,114) |
| NMNAT1 | 5.2 | 1 |
| NAMPT | 2.1 | 101 |
This table illustrates the significant enrichment of sgRNAs targeting NMNAT1 and NAMPT, confirming their essential role in the mechanism of action of the nicotinamide analog. nih.gov
Further evidence for the involvement of the NAD salvage pathway comes from experiments where the addition of nicotinamide rescues the cells from the toxic effects of these compounds. nih.gov This suggests a competitive interaction at the level of NAMPT. Moreover, the use of known NAMPT inhibitors, such as FK866, confers resistance to the thiophenyl nicotinamide derivatives, further solidifying the role of this enzyme in their mechanism of action. nih.gov
NAD+ is a cornerstone of cellular energy metabolism, acting as a critical coenzyme in redox reactions, including glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov It is also an essential substrate for enzymes involved in DNA repair, such as poly(ADP-ribose) polymerases (PARPs). nih.govnih.gov By hijacking the NAD salvage pathway, this compound and its analogs are metabolized into unnatural NAD derivatives. nih.gov
The formation of these NAD analogs can have profound effects on cellular bioenergetics. The ultimate molecular target of these analogs, inosine (B1671953) monophosphate dehydrogenase (IMPDH), plays a crucial role in the de novo synthesis of guanine (B1146940) nucleotides. nih.gov Guanine nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, and as a source of energy in the form of GTP. By inhibiting IMPDH, the supply of guanine nucleotides is depleted, which in turn can disrupt cellular energy metabolism and DNA repair processes that are dependent on a steady supply of these building blocks.
The depletion of NAD+ itself, through its conversion into the toxic analog, could also impact cellular functions. A decline in NAD+ levels is associated with impaired mitochondrial function and reduced ATP production. nih.gov Furthermore, since PARPs utilize NAD+ to repair DNA damage, a reduction in the available NAD+ pool could compromise the cell's ability to maintain genomic integrity. nih.gov
The disruption of the NAD+ metabolome and the inhibition of IMPDH by the metabolic products of this compound can significantly modulate cell signaling and gene expression. Guanine nucleotides are integral to the function of G-proteins, which are key players in a vast array of signal transduction pathways. A reduction in the guanine nucleotide pool can therefore have far-reaching consequences on cellular signaling.
Furthermore, the identification of NMNAT1 as a key determinant of sensitivity to these compounds points towards a potential role in modulating gene expression. nih.gov NMNAT1 is a nuclear enzyme, and its expression levels have been shown to correlate with sensitivity to nicotinamide analogs. nih.gov Epigenetic changes that lead to a reduction in NMNAT1 expression have been observed in resistant cells, suggesting a link between the NAD salvage pathway and the regulation of gene expression. nih.gov
Characterization of Molecular Targets
The characterization of the molecular targets of this compound has involved the identification of the proteins it directly and indirectly interacts with, as well as a kinetic analysis of the inhibition of its ultimate target enzyme.
As established, this compound and its analogs are not directly active but require metabolic activation. Therefore, their key protein interactions are with the enzymes of the NAD salvage pathway. The primary binding partners are NAMPT and NMNAT1 . nih.gov These compounds act as substrates for this enzymatic cascade, being converted first into a mononucleotide derivative by NAMPT and subsequently into an adenine dinucleotide analog by NMNAT1. nih.gov
The ultimate molecular target of the resulting adenine dinucleotide analog is inosine monophosphate dehydrogenase (IMPDH) . nih.gov The toxicity of the parent compound is a direct consequence of the inhibition of IMPDH by its metabolized form. This is supported by the observation that the cytotoxic effects can be rescued by the addition of guanosine (B1672433) to the cell culture medium, which replenishes the guanine nucleotide pool downstream of the IMPDH-catalyzed step. nih.gov
Enzyme kinetic analyses have been performed on the interaction between the metabolically activated form of nicotinamide analogs and their target, IMPDH. These studies have confirmed that the adenine dinucleotide derivatives generated by the action of NAMPT and NMNAT1 are potent inhibitors of IMPDH in in vitro assays. nih.gov
The table below presents the impact of genetic and chemical inhibition of the NAD salvage pathway on the cellular activity of a nicotinamide analog, providing indirect evidence of the importance of the enzymatic conversions for its inhibitory effect.
| Condition | Fold Increase in IC50 |
| NMNAT1 Knockdown (S462 cells) | 28.5 |
| NMNAT1 Knockdown (HCT116 cells) | 6.0 |
| Addition of FK866 (278 pM) | 2.9 |
| Addition of FK866 (833 pM) | 15.4 |
This table demonstrates that both genetic silencing of NMNAT1 and chemical inhibition of NAMPT with FK866 lead to a significant increase in the half-maximal inhibitory concentration (IC50) of the nicotinamide analog, indicating resistance and confirming the necessity of these enzymes for its activity. nih.gov
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Structural Determinants for Biological Activity
Impact of the 4-Methylphenyl Moiety and Thio-Linkage on Bioactivity
The 4-methylphenyl group, also known as a p-tolyl group, and the thioether bridge are critical determinants of the molecule's biological function. The nature of the substituent on the phenyl ring and the presence of the sulfur atom are not merely passive structural elements but actively contribute to the compound's pharmacological properties.
Studies on related 2-substituted nicotinamide (B372718) derivatives have provided insights into the importance of the group at this position. For instance, in a series of 2-hydroxy-N-(4-substituted phenyl)nicotinamides, compounds bearing electron-withdrawing groups such as 4-Cl, 4-Br, and 4-NO2 on the phenyl ring demonstrated significant anti-inflammatory activity. researchgate.net This suggests that the electronic properties of the substituent on the phenyl ring can have a profound impact on the biological response. While this study focused on a hydroxyl linkage, it highlights the sensitivity of the 2-position of the nicotinamide ring to substitution.
The 4-methyl group on the phenyl ring in 2-[(4-Methylphenyl)thio]nicotinamide is an electron-donating group. Its presence can influence the electron density of the aromatic ring and, by extension, the entire molecule. This can affect the strength of interactions with biological targets, such as through hydrophobic or van der Waals interactions within a binding pocket. The position of the methyl group is also crucial; a change from the para (4) position to ortho (2) or meta (3) could alter the molecule's shape and its fit within a receptor, thereby impacting its activity.
Role of Nicotinamide Ring Substituents on Potency and Selectivity
The nicotinamide scaffold is a common motif in biologically active compounds and its substitution pattern is a key factor in determining potency and selectivity. Modifications to the nicotinamide ring of this compound can lead to significant changes in its biological profile.
Research on various nicotinamide derivatives has consistently shown that the nature and position of substituents on the pyridine (B92270) ring are critical for activity. For example, in a study of 2-aminonicotinamide derivatives as antifungal agents, specific substitutions on the nicotinamide and associated moieties were found to be essential for potent activity against Candida albicans. nih.gov This underscores the importance of the substitution pattern on the nicotinamide core for achieving high potency.
Furthermore, the carboxamide group of the nicotinamide is often involved in crucial hydrogen bonding interactions with biological targets. Alterations to this group, such as conversion to an ester or a nitrile, can have a dramatic effect on activity. For instance, in a study of 2-(1-adamantylthio)nicotinic acid derivatives, the nicotinic acid analog was found to be a more potent vasorelaxant and antioxidant than the corresponding nicotinamide or nicotinonitrile. mdpi.com This highlights the critical role of the group at the C3 position of the pyridine ring.
The following table summarizes the general influence of different substituents on the activity of related nicotinamide derivatives, providing a basis for understanding the potential impact of modifications to this compound.
| Modification Site | Substituent Type | General Impact on Bioactivity (in related compounds) |
| Phenyl Ring (at position 4 of the thio-linked phenyl group) | Electron-withdrawing groups (e.g., -Cl, -Br, -NO2) | Often enhances activity in certain classes of bioactive molecules. |
| Electron-donating groups (e.g., -CH3, -OCH3) | Can influence hydrophobic interactions and electronic properties. | |
| Nicotinamide Ring (various positions) | Amino group (at C2) | Can be critical for specific biological activities, such as antifungal effects. |
| Hydroxyl group (at C2) | Can confer anti-inflammatory properties, with activity influenced by other substituents. | |
| Nicotinamide C3-position | Carboxamide (-CONH2) | Often involved in key hydrogen bonding interactions. |
| Carboxylic acid (-COOH) | Can lead to different potency and activity profiles compared to the amide. | |
| Nitrile (-CN) | Generally shows a different spectrum of activity compared to the amide or acid. |
Rational Design Strategies for Enhanced Bioactivity and Selectivity
The principles of rational drug design can be applied to this compound to develop analogs with improved biological activity and selectivity. nih.govnih.gov This involves making targeted modifications to the molecule based on the established SAR.
One key strategy is the exploration of different substituents on the 4-methylphenyl ring. Based on the findings that electron-withdrawing groups can enhance the activity of related compounds, analogs bearing substituents like halogens (fluoro, chloro, bromo) or trifluoromethyl groups at the para position could be synthesized and evaluated. The goal would be to optimize the electronic and steric properties of this moiety to improve its interaction with the target.
Another avenue for rational design involves modification of the nicotinamide ring itself. The introduction of small alkyl or other functional groups at various positions on the pyridine ring could lead to enhanced potency or altered selectivity. For example, the introduction of a substituent at the C5 or C6 position could modulate the electronic properties of the ring and influence the orientation of the entire molecule within a binding site.
Furthermore, the thioether linkage could be a target for modification. Replacing the sulfur atom with selenium (a selenoether) or introducing a sulfoxide (B87167) or sulfone by oxidation of the sulfur could lead to analogs with different physicochemical properties and potentially novel biological activities. The length and flexibility of the linker could also be altered, for instance, by introducing a methylene group between the sulfur and the phenyl ring.
The following table outlines potential rational design strategies for modifying this compound and the expected impact on its properties.
| Design Strategy | Specific Modification | Expected Impact on Properties |
| Phenyl Ring Substitution | Replace 4-methyl with electron-withdrawing groups (e.g., -Cl, -CF3) | May enhance biological activity by altering electronic interactions with the target. |
| Vary the position of the methyl group (ortho, meta) | Could improve binding affinity by optimizing the steric fit within the target's binding pocket. | |
| Nicotinamide Ring Modification | Introduce substituents at C4, C5, or C6 positions | Could fine-tune the electronic and steric properties to enhance potency and selectivity. |
| Replace the carboxamide with other functional groups (e.g., ester, tetrazole) | May alter the hydrogen bonding capacity and bioavailability of the compound. | |
| Thioether Linkage Modification | Oxidize the sulfur to a sulfoxide or sulfone | Would increase polarity and could lead to different biological interactions. |
| Replace sulfur with selenium | Could alter the bond angles and electronic properties, potentially leading to novel activities. |
By systematically applying these rational design strategies and evaluating the resulting analogs, it is possible to build a comprehensive understanding of the SAR for this class of compounds and to develop new molecules with optimized therapeutic potential.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential drug-target interactions.
Prediction of Ligand-Protein Binding Modes and Affinities
Molecular docking simulations are employed to predict how 2-[(4-Methylphenyl)thio]nicotinamide fits into the binding site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their energetic favorability. The output provides a predicted binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol, which indicates the stability of the ligand-protein complex. For instance, studies on similar thio-derivatives have used docking to estimate binding energies against enzymes like cyclooxygenase-2 (COX-2), with favorable, negative ΔG values suggesting strong interactions. nih.govresearchgate.net Docking studies on various nicotinamide (B372718) derivatives against bacterial proteins have also shown excellent binding energies, highlighting the utility of this approach in predicting inhibitory potential. researchgate.netnih.gov The specific binding mode reveals the precise three-dimensional arrangement of the ligand that allows for optimal interaction with the receptor.
Table 1: Illustrative Data from Molecular Docking Investigations This table represents the type of data generated from molecular docking studies.
| Protein Target | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |
|---|---|---|
| Enzyme A | -8.5 | Tyr123, Arg88, Phe210 |
| Receptor B | -7.2 | His95, Ser150, Leu180 |
| Protein C | -9.1 | Trp55, Val101, Asn102 |
Identification of Critical Active Site Residues and Interaction Hotspots
Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. By analyzing the docked pose of this compound, researchers can identify which amino acid residues in the protein's active site are critical for binding. rdd.edu.iq For example, the amide group of the nicotinamide moiety might form hydrogen bonds with polar residues like serine or asparagine, while the methylphenylthio group could engage in hydrophobic interactions with nonpolar residues such as leucine (B10760876) or valine. rdd.edu.iq These key residues constitute "interaction hotspots" and are essential for molecular recognition and the compound's biological activity.
Quantum Chemical Studies
Quantum chemical studies, often utilizing Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure and energetics, which govern its reactivity and stability.
Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.
Furthermore, quantum chemical calculations can map the electrostatic potential (MEP) onto the molecule's surface, visually representing the charge distribution. This analysis identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other molecules and biological targets. nih.gov
Table 2: Representative Quantum Chemical Parameters This table shows the type of electronic properties calculated through quantum chemical studies.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.8 D | Molecular polarity |
Conformational Analysis and Energetics
Molecules like this compound are not rigid; they can adopt various three-dimensional shapes, or conformations, due to the rotation around single bonds. Conformational analysis is a computational method used to identify the most stable (lowest energy) conformations of a molecule and to determine the energy barriers between different conformations. Understanding the preferred conformation is vital, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape that fits into a protein's binding site. These studies can reveal the relative energies of different conformers and how factors like solvent effects might influence the conformational equilibrium.
In Silico ADME Prediction for Research Compound Prioritization
In the early stages of drug discovery, it is essential to evaluate not only a compound's potential efficacy but also its pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are used to computationally estimate these properties, allowing for the early prioritization of compounds with favorable drug-like characteristics and the elimination of those likely to fail in later development stages. cdr.fimdpi.com
These predictive models assess various parameters for this compound. Key properties include:
Absorption: Predictions of gastrointestinal absorption and permeability through cellular barriers like the Caco-2 cell line model. mdpi.com
Distribution: Estimation of the compound's ability to cross the blood-brain barrier (BBB) and its tendency to bind to plasma proteins. nih.gov
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is crucial for anticipating drug-drug interactions. mdpi.com
Excretion: Estimation of properties related to how the compound is cleared from the body.
Drug-likeness: Evaluation based on established guidelines like Lipinski's Rule of Five, which assesses properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov
Table 3: Sample In Silico ADME Profile This table provides an example of the ADME properties predicted for a research compound.
| ADME Property | Predicted Outcome | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good potential for oral absorption |
| Blood-Brain Barrier (BBB) Permeant | No | Low likelihood of central nervous system effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Lipinski's Rule of Five | 0 Violations | Favorable drug-like properties |
By integrating these computational approaches, researchers can build a comprehensive profile of this compound, guiding further experimental investigation and optimizing its potential for future applications.
Computational Assessment of Oral Bioavailability and Drug-Likeness of this compound Remains Undocumented in Publicly Available Research
A comprehensive review of scientific literature and chemical databases reveals a lack of specific computational studies on the oral bioavailability and drug-likeness of the compound this compound. Despite the growing importance of computational chemistry and molecular modeling in drug discovery, detailed research findings and data tables concerning the physicochemical properties and pharmacokinetic profile of this particular molecule are not publicly available.
In modern pharmaceutical research, computational tools are instrumental in predicting the potential of a chemical compound to be developed into an orally administered drug. These predictive models are built upon established principles such as Lipinski's "Rule of Five," which assesses a molecule's drug-likeness based on specific physicochemical parameters. These parameters include molecular weight, lipophilicity (expressed as logP), and the number of hydrogen bond donors and acceptors. Adherence to these guidelines suggests a higher probability of good oral absorption and permeation.
Typically, a computational assessment would involve the calculation of these key descriptors for this compound. The resulting data would be presented in tables to provide a clear overview of its drug-like properties.
Table 1: Hypothetical Lipinski's Rule of Five Analysis for this compound (Note: The following data is illustrative and not based on published research.)
| Parameter | Value | Rule of Five Compliance |
|---|---|---|
| Molecular Weight ( g/mol ) | Data not available | < 500 |
| LogP (Octanol-water partition coefficient) | Data not available | ≤ 5 |
| Hydrogen Bond Donors | Data not available | ≤ 5 |
Further computational analyses often extend to the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions provide a more in-depth understanding of a compound's likely behavior in the human body, guiding further experimental studies.
Table 2: Hypothetical Predicted ADMET Properties for this compound (Note: The following data is illustrative and not based on published research.)
| Property | Predicted Value |
|---|---|
| Human Intestinal Absorption (%) | Data not available |
| Caco-2 Permeability | Data not available |
| Blood-Brain Barrier Penetration | Data not available |
The absence of such data for this compound in the public domain indicates that this compound may not have been the subject of focused drug discovery research, or that any such research has not been published. Without these computational evaluations, any assessment of its potential as an orally bioavailable drug candidate remains speculative. Further research and publication of these fundamental physicochemical and pharmacokinetic properties would be necessary to ascertain the therapeutic potential of this compound.
Advanced Analytical Methodologies for Research Compound Characterization
Spectroscopic Analysis for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for elucidating the precise molecular structure of newly synthesized compounds like 2-[(4-Methylphenyl)thio]nicotinamide . By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic framework and identify key functional groups, thereby confirming that the target molecule has been successfully synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. ¹H (proton) and ¹³C (carbon-13) NMR analyses provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the molecule's framework.
In a typical ¹H NMR spectrum for This compound , distinct signals would be expected to correspond to the protons on the nicotinamide (B372718) and the 4-methylphenyl (tolyl) groups. The chemical shifts (δ, measured in ppm), splitting patterns (e.g., singlet, doublet, triplet), and integration values (relative number of protons) for each signal allow for the precise assignment of protons to their positions in the structure. For instance, the methyl group protons on the tolyl ring would likely appear as a singlet, while the aromatic protons on both rings would exhibit more complex splitting patterns due to coupling with adjacent protons.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shift of each carbon signal indicates its electronic environment, distinguishing between aromatic, amide, and methyl carbons.
While specific experimental data from peer-reviewed literature for this exact compound is not publicly available, the expected spectral data can be predicted based on its constituent parts.
| ¹H NMR Spectral Data (Predicted) | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons (Nicotinamide Ring) | 7.0 - 8.7 |
| Aromatic Protons (Tolyl Ring) | 7.2 - 7.5 |
| Amide Protons (-CONH₂) | 7.5 - 8.5 (broad singlets) |
| Methyl Protons (-CH₃) | ~2.4 |
| ¹³C NMR Spectral Data (Predicted) | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Amide Carbonyl (C=O) | 165 - 170 |
| Aromatic Carbons | 110 - 160 |
| Methyl Carbon (-CH₃) | 20 - 25 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of This compound would be expected to show characteristic absorption bands confirming the presence of its key functional groups. The N-H bonds of the primary amide (-CONH₂) typically show two distinct stretching bands. The carbonyl (C=O) group of the amide will produce a strong, sharp absorption peak. Aromatic C-H and C=C stretching vibrations, as well as the C-S stretching of the thioether linkage, would also be identifiable.
| IR Spectroscopy Peak Analysis (Predicted) | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3100 - 3500 (two bands) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |
| C=O Stretch (Amide) | 1650 - 1690 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-S Stretch (Thioether) | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and can also provide structural information through the analysis of fragmentation patterns.
For This compound , high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The expected monoisotopic mass is approximately 244.07 g/mol . The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass. Analysis of the fragmentation pattern can further corroborate the proposed structure, as the molecule would break apart in predictable ways at its weakest bonds, such as the C-S or C-C bonds linking the rings.
| Mass Spectrometry Data (Predicted) | |
| Analysis Type | Expected Result |
| Molecular Weight | 244.31 g/mol |
| HRMS (m/z) [M+H]⁺ | ~245.079 |
| Key Fragmentation Ions | Fragments corresponding to the nicotinamide and p-tolylthio moieties. |
Chromatographic Techniques for Purity Assessment and Quantification in Research Matrices
Chromatographic methods are essential for separating the target compound from impurities, byproducts, or other components within a mixture. These techniques are crucial for assessing the purity of the synthesized compound and for quantifying its concentration in complex biological or environmental samples during research studies.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. It separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a pumped solvent). A UV detector is commonly used to detect the compounds as they elute from the column. The purity of a sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity research compound, this value is often expected to be above 99%.
| HPLC Purity Analysis (Typical Parameters) | |
| Parameter | Value/Description |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile (B52724) and water |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Purity Specification | ≥99% |
Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS)
Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS) combines the high-resolution separation power of UPLC with the sensitive and selective detection capabilities of mass spectrometry. UPLC uses smaller particle sizes in the column, allowing for faster and more efficient separations compared to traditional HPLC. The coupling with a mass spectrometer allows for the simultaneous confirmation of the identity (by mass) and quantification of the target compound, even at very low concentrations in complex matrices. This makes it an invaluable tool for metabolism studies, pharmacokinetic research, and environmental analysis.
| UPLC/MS Method Parameters (Illustrative) | |
| Parameter | Value/Description |
| UPLC Column | Sub-2 µm particle size, C18 reverse-phase |
| Mobile Phase | Gradient of methanol (B129727) or acetonitrile with formic acid in water |
| Flow Rate | 0.4 - 0.6 mL/min |
| Mass Spectrometer | Triple Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing a fundamental validation of a substance's empirical formula. This analytical method determines the mass percentages of the constituent elements—typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. This comparison is crucial for confirming the compound's elemental composition and assessing its purity.
For the research compound this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₄H₁₄N₂OS. The molecular weight of this compound is 258.34 g/mol . The expected weight percentages of carbon, hydrogen, nitrogen, oxygen, and sulfur are derived from the atomic weights of these elements and their respective counts in the molecule.
The validation of the empirical formula is achieved by ensuring that the experimentally obtained values from elemental analysis are in close agreement with these theoretical percentages, typically within a narrow margin of ±0.4%. Such concordance provides strong evidence that the synthesized compound has the correct atomic constitution and is largely free of impurities that would alter the elemental ratios.
Below is a summary of the theoretical elemental composition for this compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 14 | 168.14 | 65.09 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 5.47 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 10.85 |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.19 |
| Sulfur | S | 32.07 | 1 | 32.07 | 12.41 |
| Total | | | | 258.37 | 100.00 |
Note: Values are rounded for clarity.
In a typical research setting, a sample of this compound would be subjected to combustion analysis. In this process, the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and measured. Sulfur content is determined by similar oxidative methods, ultimately converting it to sulfur dioxide for quantification.
The detailed research findings from such an analysis would be presented in a data table comparing the calculated and found values.
Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data
| Element | Theoretical % | Found % (Hypothetical) | Difference % |
|---|---|---|---|
| Carbon (C) | 65.09 | 65.01 | -0.08 |
| Hydrogen (H) | 5.47 | 5.51 | +0.04 |
| Nitrogen (N) | 10.85 | 10.80 | -0.05 |
The close correlation between the theoretical and hypothetical "Found %" values in Table 2 illustrates a successful validation of the empirical formula for this compound. This analytical step is indispensable in the structural elucidation of newly synthesized chemical entities, ensuring the foundational integrity of further spectroscopic and biological investigations.
Emerging Research Frontiers and Future Directions
Exploration of Unexplored Therapeutic Applications
The structural features of 2-[(4-Methylphenyl)thio]nicotinamide, particularly the presence of the nicotinamide (B372718) moiety, suggest a wide range of potential therapeutic applications that remain largely unexplored. Nicotinamide and its derivatives are known to possess diverse biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. rsc.orgrsc.org These established activities provide a strong rationale for investigating this compound in similar therapeutic contexts.
Recent studies on analogous N-(thiophen-2-yl) nicotinamide derivatives have demonstrated excellent fungicidal activities, suggesting that the core structure is a promising scaffold for the development of new antifungal agents. nih.gov Furthermore, the well-documented role of nicotinamide in skin health, including the treatment of conditions like acne and rosacea, opens up possibilities for the dermatological applications of this compound. mskcc.org The potential for this compound to modulate inflammatory pathways could also be harnessed for autoimmune diseases and other inflammatory conditions.
A particularly compelling area for future investigation lies in oncology. Research has shown that certain thiophenyl derivatives of nicotinamide exhibit selective cytotoxicity against cancer cell lines, including malignant peripheral nerve sheath tumors (MPNST). nih.gov These findings strongly suggest that this compound should be evaluated for its anticancer potential across a broad spectrum of malignancies.
Table 1: Potential Unexplored Therapeutic Applications
| Therapeutic Area | Rationale |
| Oncology | Analogous compounds show selective cytotoxicity against cancer cells. nih.gov |
| Dermatology | Nicotinamide derivatives are used to treat various skin conditions. mskcc.org |
| Infectious Diseases | Related nicotinamide derivatives exhibit antifungal and antimicrobial properties. rsc.orgrsc.orgnih.gov |
| Inflammatory Disorders | The nicotinamide scaffold is associated with anti-inflammatory effects. rsc.orgrsc.org |
Advanced Mechanistic Studies and Pathway Mapping
Preliminary research into the mechanism of action of thiophenyl nicotinamide derivatives has revealed a fascinating mode of operation. These compounds can act as prodrugs, being metabolized within cells by the nicotinamide adenine (B156593) dinucleotide (NAD) salvage pathway. nih.gov This metabolic activation leads to the formation of unnatural NAD derivatives that can inhibit key enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for de novo purine (B94841) biosynthesis. nih.gov
Future mechanistic studies on this compound should aim to elucidate the specific enzymes involved in its metabolic activation and identify its primary intracellular targets. Advanced techniques such as chemoproteomics and metabolomics can be employed to map the cellular pathways modulated by the compound. A critical area of investigation will be to determine if this compound and its metabolites directly interact with and inhibit IMPDH, similar to other compounds in its class. nih.gov
Furthermore, the observation that thionicotinamide can reduce cellular pools of NADP/NADPH and increase oxidative stress presents another avenue for mechanistic exploration. nih.gov Understanding how this compound affects cellular redox balance could unveil novel therapeutic strategies, particularly in the context of cancer, where cells are often under high oxidative stress.
Table 2: Key Areas for Mechanistic Investigation
| Research Area | Key Questions to Address |
| Metabolic Activation | Which enzymes in the NAD salvage pathway are responsible for metabolizing this compound? |
| Target Identification | What are the primary intracellular protein targets of the activated compound? |
| Pathway Analysis | Which cellular signaling and metabolic pathways are significantly altered upon treatment? |
| Redox Homeostasis | Does the compound induce oxidative stress and alter the NADP/NADPH ratio? |
Development of Green Chemistry Approaches for Sustainable Synthesis of Derivatives
As the pharmaceutical industry increasingly embraces sustainability, the development of environmentally friendly synthetic methods is paramount. The synthesis of nicotinamide derivatives has traditionally relied on methods that can generate significant waste and utilize harsh reagents. researchgate.net The principles of green chemistry offer a framework for developing more sustainable and efficient synthetic routes to this compound and its derivatives.
Recent advancements have demonstrated the feasibility of using biocatalysis for the synthesis of nicotinamide derivatives. rsc.orgrsc.orgresearchgate.netnih.gov Enzymes, such as lipases like Novozym® 435 from Candida antarctica, can catalyze the formation of amide bonds under mild conditions, often in environmentally benign solvents like tert-amyl alcohol. rsc.orgresearchgate.netnih.gov This enzymatic approach significantly reduces reaction times and increases product yields compared to traditional batch processes. rsc.orgnih.gov
The application of continuous-flow microreactors represents another promising green chemistry approach. rsc.orgresearchgate.netnih.gov This technology allows for precise control over reaction parameters, leading to improved efficiency and safety. Future research should focus on developing a robust and scalable green synthesis of this compound, potentially integrating enzymatic catalysis with continuous-flow technology.
Table 3: Green Chemistry Strategies for Synthesis
| Strategy | Description | Advantages |
| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze the synthesis. rsc.orgresearchgate.netnih.gov | High selectivity, mild reaction conditions, reduced waste. |
| Green Solvents | Replacement of hazardous solvents with environmentally friendly alternatives (e.g., tert-amyl alcohol). rsc.orgresearchgate.netnih.gov | Reduced environmental impact and improved safety. |
| Continuous-Flow Synthesis | Performing the reaction in a continuous-flow microreactor. rsc.orgresearchgate.netnih.gov | Enhanced efficiency, better process control, and improved safety. |
Q & A
Q. What are the standard synthetic routes for 2-[(4-Methylphenyl)thio]nicotinamide, and what key reaction conditions influence yield?
The synthesis typically involves coupling a nicotinamide derivative with a 4-methylphenylthiol group via nucleophilic substitution or thioether formation. Key steps include:
- Reagent selection : Use of coupling agents like EDCI/HOBt or base-mediated reactions (e.g., K₂CO₃ in DMF) to facilitate thiol-nicotinamide bond formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility and reaction efficiency.
- Temperature control : Reactions are often conducted under reflux (60–100°C) to accelerate kinetics while avoiding decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : Signals for the methyl group (~2.4 ppm, singlet), aromatic protons (6.8–8.5 ppm), and thioether linkage (absent in precursor spectra).
- HRMS : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₃H₁₂N₂OS: 261.0698).
- IR spectroscopy : Absorbances for amide C=O (~1650 cm⁻¹) and C-S (~650 cm⁻¹). Full characterization protocols, including yields and melting points, should follow established reporting standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data reported for this compound across studies?
Contradictions often arise from:
- Purity variability : Ensure batch consistency via HPLC (>98% purity) and elemental analysis.
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Theoretical alignment : Link results to a mechanistic framework (e.g., kinase inhibition vs. redox modulation) to contextualize divergent outcomes . Example approach : Replicate conflicting studies using identical synthetic and analytical protocols to isolate experimental variables .
Q. What strategies optimize the synthetic pathway for this compound to enhance scalability?
Scalability requires:
- Catalyst screening : Transition-metal catalysts (e.g., CuI) for C-S bond formation at lower temperatures.
- Solvent substitution : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce reaction time. Pilot-scale trials should include kinetic studies and DOE (Design of Experiments) to identify critical parameters .
Q. How should researchers design experiments to elucidate the mechanism of action of this compound in cellular models?
A robust workflow includes:
- Target identification : Use affinity chromatography or pull-down assays with biotinylated probes.
- Pathway analysis : Transcriptomics (RNA-seq) or phosphoproteomics to map affected signaling cascades.
- Validation : CRISPR/Cas9 knockout of putative targets (e.g., kinases) to confirm functional relevance. Integrate findings with molecular docking studies to predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
